molecular formula C11H16N2O2 B3484254 2-(4-propoxyphenyl)acetohydrazide CAS No. 61904-56-1

2-(4-propoxyphenyl)acetohydrazide

Cat. No.: B3484254
CAS No.: 61904-56-1
M. Wt: 208.26 g/mol
InChI Key: ZKXFKQGIDXDDFZ-UHFFFAOYSA-N
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Description

2-(4-Propoxyphenyl)acetohydrazide is a hydrazide derivative characterized by a phenyl ring substituted with a propoxy group (–OCH₂CH₂CH₃) at the para position, linked to an acetohydrazide moiety (–CH₂CONHNH₂).

The synthesis of such compounds typically involves:

Esterification: Reacting phenolic derivatives with chloroacetate esters to form intermediate esters (e.g., ethyl-2-(4-substituted-phenoxy)acetate) .

Hydrazination: Refluxing the ester with hydrazine hydrate in methanol or ethanol to yield the acetohydrazide core .

Derivatization: Condensing the hydrazide with aldehydes or ketones to form hydrazones, which often enhance biological activity .

Properties

IUPAC Name

2-(4-propoxyphenyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-7-15-10-5-3-9(4-6-10)8-11(14)13-12/h3-6H,2,7-8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXFKQGIDXDDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288484
Record name 4-Propoxybenzeneacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61904-56-1
Record name 4-Propoxybenzeneacetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61904-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propoxybenzeneacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-propoxyphenyl)acetohydrazide typically involves the reaction of 4-propoxybenzaldehyde with hydrazine hydrate, followed by acetylation. The general synthetic route can be summarized as follows:

  • Formation of 4-propoxybenzaldehyde hydrazone

      Reagents: 4-propoxybenzaldehyde, hydrazine hydrate

      Conditions: Reflux in ethanol

      Reaction: [ \text{C}{10}\text{O} + \text{N}_2\text{H}_4 \rightarrow \text{C}{10}\text{N}_2\text{O} ]

  • Acetylation of the hydrazone

      Reagents: Acetic anhydride

      Conditions: Room temperature

      Reaction: [ \text{C}{10}\text{N}_2\text{O} + \text{C}_4\text{H}{16}\text{N}_2\text{O}_2 ]

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-propoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oximes or nitriles.

    Reduction: Can be reduced to form amines.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydrazides or hydrazones.

Scientific Research Applications

2-(4-propoxyphenyl)acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Materials Science: Used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Mechanism of Action

The mechanism of action of 2-(4-propoxyphenyl)acetohydrazide in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide moiety. This interaction can lead to the inhibition of specific enzymatic pathways or modulation of receptor activity, resulting in its observed biological effects.

Comparison with Similar Compounds

Anticonvulsant Activity

Acetohydrazide derivatives bearing benzimidazole or phenoxy groups have demonstrated notable anticonvulsant properties. For example:

Compound Activity (vs. Standards) Key Structural Features Reference
2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide (25g, 25j) > Phenytoin, ethosuximide in MES/ScPTZ tests Benzimidazole + phenoxymethyl
2-(4-Propoxyphenyl)acetohydrazide (hypothetical) Predicted: Moderate to high activity Propoxy enhances lipophilicity

Anticholinesterase Activity

Hydrazone derivatives of acetohydrazides have been evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition:

Compound IC₅₀ (AChE) IC₅₀ (BChE) Reference
N-(2,4-Disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide (206) 29.5 µM >100 µM
Galantamine (reference) 1.5 µM 8.0 µM

Comparison : While compound 206 (with a para-hydroxyl substituent) showed selective AChE inhibition, this compound derivatives might exhibit weaker activity due to the lack of electron-withdrawing groups (e.g., nitro) critical for enzyme binding .

Cytotoxicity and Anticancer Potential

Triazole- and coumarin-linked acetohydrazides have shown promising cytotoxicity:

Compound Cell Line (IC₅₀) Selectivity Reference
N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide IGR39 (melanoma): <10 µM High selectivity for cancer cells
N′-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide MDA-MB-231 (breast): 15 µM Inhibits cell migration

Structural Advantage : The propoxyphenyl group in this compound could modulate solubility and tumor targeting, though its efficacy would depend on substituent positioning and electronic effects .

Kinase Inhibition

Benzimidazole-acetohydrazide hybrids have been tested as kinase inhibitors:

Compound Epidermal Growth Factor Receptor (EGFR) Inhibition Reference
2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)-N’-(arylmethylene)acetohydrazide (1-12) Limited activity (IC₅₀ >50 µM)

Comparison : The lack of a propoxy group in these derivatives suggests that this compound might similarly show weak kinase inhibition unless paired with stronger electron-donating or bulky substituents .

Metal Coordination and Stability

Nickel(II) complexes of bromophenoxy-acetohydrazides exhibit thermal stability and unique geometries:

Compound Thermal Stability (°C) Coordination Geometry Reference
[NiCl₂(2-(4-bromophenoxy)acetohydrazide)(2-PrOH)]n Decomposes at 220°C Octahedral

Implication: The propoxy group in this compound may form less stable metal complexes compared to bromophenoxy analogs due to reduced electronegativity .

Biological Activity

2-(4-Propoxyphenyl)acetohydrazide, a hydrazide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a propoxy group, may influence its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-propoxyphenylacetic acid with hydrazine derivatives. The propoxy substituent enhances lipophilicity and may improve the compound's interaction with biological targets. The structural formula can be represented as follows:

C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}

Antimicrobial Properties

Research indicates that hydrazide derivatives exhibit significant antimicrobial activity. In a study assessing various hydrazones, compounds similar to this compound showed moderate to high efficacy against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentrations (MICs) for related compounds ranged from 250 to 1000 µg/mL against various bacterial strains, suggesting potential utility in treating infections .

Antitumor Activity

The antiproliferative effects of hydrazide derivatives have been documented in several cancer cell lines. For example, studies on structurally similar compounds revealed IC50 values as low as 0.77 µM against glioblastoma cells (LN-229), indicating strong cytotoxicity . Such findings suggest that this compound may also possess antitumor properties worthy of further investigation.

The biological activity of hydrazides like this compound is often attributed to their ability to form reactive intermediates that interact with cellular macromolecules. The azomethine group present in these compounds is particularly reactive and may play a crucial role in mediating their biological effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of hydrazone derivatives found that compounds with similar structural features to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values ranging from 3.91 µg/mL to >1000 µg/mL depending on the compound and bacterial strain .
  • Antiproliferative Effects : In vitro testing on cancer cell lines demonstrated that derivatives comparable to this compound showed potent antiproliferative activity. For instance, one derivative had an IC50 value of 12.39 µM against HepG2 liver cancer cells . This highlights the potential application of such compounds in cancer therapy.

Data Tables

Compound NameMIC (µg/mL)IC50 (µM)Target Organism/Cell Line
This compoundTBDTBDTBD
Hydrazone A3.910.77S. aureus / LN-229 (glioblastoma)
Hydrazone B>100012.39E. coli / HepG2

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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